Methyl 2-(butylamino)benzoate
Overview
Description
“Methyl 2-(butylamino)benzoate” is a chemical compound with the molecular formula C12H17NO2 . It is also known as “Methyl 4-(butylamino)benzoate” and has a molecular weight of 207.27 g/mol .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(butylamino)benzoate” were not found, a related compound, “Methyl 2-(benzoyloxy)benzoate”, has been synthesized through methylation . Please refer to the relevant literature for more detailed information .Molecular Structure Analysis
The molecular structure of “Methyl 2-(butylamino)benzoate” consists of a benzene ring substituted with a butylamino group and a methyl ester group . The InChI representation of the molecule isInChI=1S/C12H17NO2/c1-3-4-9-13-11-7-5-10(6-8-11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3
. Physical And Chemical Properties Analysis
“Methyl 2-(butylamino)benzoate” has a molecular weight of 207.27 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The molecule has six rotatable bonds . The exact mass and monoisotopic mass are both 207.125928785 g/mol . The topological polar surface area is 38.3 Ų .Mechanism of Action
Target of Action
Methyl 2-(butylamino)benzoate, also known as a benzoate compound, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that the compound may influence pathways related to nerve impulse conduction.
Pharmacokinetics
The compound is known to be soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body
Result of Action
The primary result of Methyl 2-(butylamino)benzoate’s action is the temporary loss of local sensation, making it useful as a local anesthetic . This effect is achieved without impacting consciousness, allowing for its use in local surgery and treatment .
Action Environment
The action, efficacy, and stability of Methyl 2-(butylamino)benzoate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.
properties
IUPAC Name |
methyl 2-(butylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDATUXUCRRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263120 | |
Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(butylamino)benzoate | |
CAS RN |
55369-70-5 | |
Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55369-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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